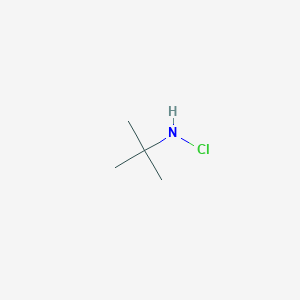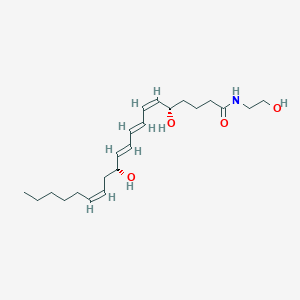
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound features a benzene ring fused to an oxazole ring, with a cyano group and a methyl group attached to the benzoxazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE typically involves the cyclization of 2-aminophenol derivatives with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. For example, the use of copper catalysts in the presence of bidentate ligands has been reported to facilitate the cyanation of aryl halides to produce benzonitrile derivatives . This method is scalable and can be practiced with operational benignity.
Analyse Des Réactions Chimiques
Types of Reactions
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the cyano group.
2-Cyano-6-methoxybenzoxazole: Similar but has a methoxy group instead of a methyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
137426-78-9 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
6-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
Clé InChI |
YELVSUFJOUNVNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Synonymes |
2-Benzoxazolecarbonitrile, 6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)




